N-[3-(acetylamino)phenyl]-2-{2-nitro-4-[(trifluoromethyl)thio]phenoxy}acetamide is a synthetic compound belonging to the class of arylpropionamide derivatives. [, , ] It has been primarily studied as a selective androgen receptor modulator (SARM) for its potential therapeutic applications in conditions such as muscle wasting, osteoporosis, and hypogonadism. [, , , ] It interacts with androgen receptors, influencing the expression of specific genes involved in muscle and bone growth. [, ]
The synthesis of N-[3-(acetylamino)phenyl]-2-{2-nitro-4-[(trifluoromethyl)thio]phenoxy}acetamide involves multiple steps, starting with the preparation of key intermediates. One of the key intermediates is 2-bromo-N-[4-nitro-3-(trifluoromethyl)phenyl]acetamide. This intermediate is further reacted with an appropriately substituted phenol derivative containing a thioether or ether linkage to obtain the final compound. The detailed synthetic procedures and reaction conditions vary depending on the specific substitutions and desired isomers.
N-[3-(acetylamino)phenyl]-2-{2-nitro-4-[(trifluoromethyl)thio]phenoxy}acetamide is characterized by a core arylpropionamide structure with distinct substitutions on the A and B rings. The A ring typically contains a nitro group and a trifluoromethyl group. The B ring can vary in its substituents, influencing the compound's pharmacological activity. The presence of a thioether or ether linkage between the two rings plays a critical role in binding to the androgen receptor.
N-[3-(acetylamino)phenyl]-2-{2-nitro-4-[(trifluoromethyl)thio]phenoxy}acetamide acts as a selective androgen receptor modulator. [, , , ] It binds to androgen receptors, triggering conformational changes that modulate the receptor's interaction with coactivators and corepressors. [, ] This modulation influences the expression of target genes involved in muscle and bone growth. [, ] The selectivity of its action arises from its differential binding affinity and efficacy at androgen receptors in different tissues. [, ]
The safety and hazards of N-[3-(acetylamino)phenyl]-2-{2-nitro-4-[(trifluoromethyl)thio]phenoxy}acetamide are not fully characterized. Preclinical studies have indicated potential for liver toxicity and endocrine disruption. Further research is needed to assess its long-term safety profile in humans.
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9